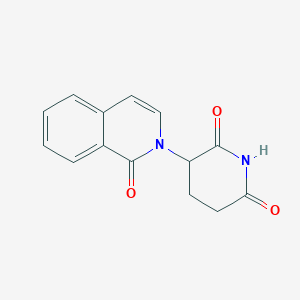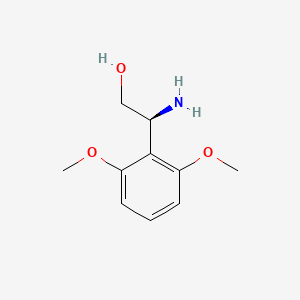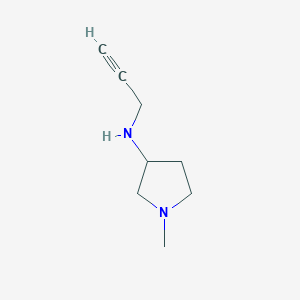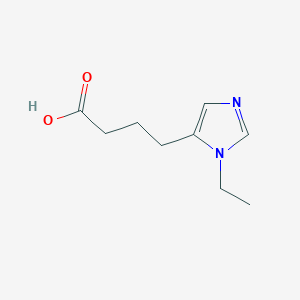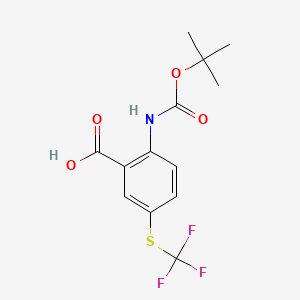
2-((tert-Butoxycarbonyl)amino)-5-((trifluoromethyl)thio)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((tert-Butoxycarbonyl)amino)-5-((trifluoromethyl)thio)benzoic acid is an organic compound that features a benzoic acid core substituted with a tert-butoxycarbonyl (Boc) protected amino group and a trifluoromethylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)amino)-5-((trifluoromethyl)thio)benzoic acid typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
Introduction of the Trifluoromethylthio Group: The trifluoromethylthio group can be introduced using reagents like trifluoromethanesulfenyl chloride (CF3SCl) under controlled conditions.
Formation of the Benzoic Acid Core: The benzoic acid core is synthesized through standard aromatic substitution reactions, often involving halogenated benzoic acid derivatives and appropriate nucleophiles.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Flow microreactor systems have been explored for the efficient and sustainable synthesis of tert-butyl esters, which could be adapted for the production of this compound .
Chemical Reactions Analysis
Types of Reactions
2-((tert-Butoxycarbonyl)amino)-5-((trifluoromethyl)thio)benzoic acid can undergo various chemical reactions, including:
Oxidation: The trifluoromethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzoic acid moiety can be reduced to benzyl alcohol derivatives.
Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in further substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Deprotection of the Boc group is typically achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of free amine derivatives.
Scientific Research Applications
2-((tert-Butoxycarbonyl)amino)-5-((trifluoromethyl)thio)benzoic acid has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique functional groups make it a valuable intermediate in the synthesis of potential drug candidates.
Biological Studies: The Boc-protected amino group allows for selective modification of biomolecules, facilitating studies on protein-ligand interactions and enzyme mechanisms.
Mechanism of Action
The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-5-((trifluoromethyl)thio)benzoic acid is largely dependent on its functional groups:
Boc-Protected Amino Group: The Boc group can be selectively removed under acidic conditions, revealing the free amine, which can then interact with various biological targets.
Trifluoromethylthio Group: This group can undergo redox reactions, potentially modulating the activity of enzymes and other proteins through oxidative stress mechanisms.
Comparison with Similar Compounds
Similar Compounds
2-((tert-Butoxycarbonyl)amino)-5-methylbenzoic acid: Similar structure but with a methyl group instead of a trifluoromethylthio group.
2-((tert-Butoxycarbonyl)amino)-5-chlorobenzoic acid: Contains a chlorine atom instead of a trifluoromethylthio group.
2-((tert-Butoxycarbonyl)amino)-5-nitrobenzoic acid: Features a nitro group instead of a trifluoromethylthio group.
Uniqueness
The presence of the trifluoromethylthio group in 2-((tert-Butoxycarbonyl)amino)-5-((trifluoromethyl)thio)benzoic acid imparts unique chemical properties, such as increased lipophilicity and electron-withdrawing effects, which can influence its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C13H14F3NO4S |
|---|---|
Molecular Weight |
337.32 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(trifluoromethylsulfanyl)benzoic acid |
InChI |
InChI=1S/C13H14F3NO4S/c1-12(2,3)21-11(20)17-9-5-4-7(22-13(14,15)16)6-8(9)10(18)19/h4-6H,1-3H3,(H,17,20)(H,18,19) |
InChI Key |
FDEUTVSILBHDII-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)SC(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-amino-2-[4-(propan-2-yl)phenyl]ethyl}-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxamide hydrochloride](/img/structure/B13558027.png)
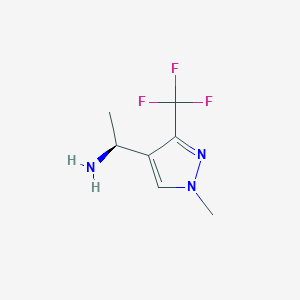
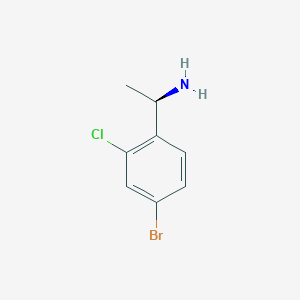

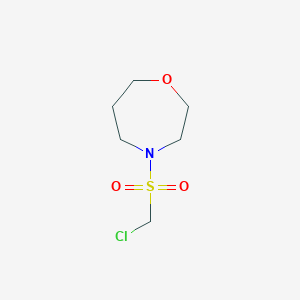
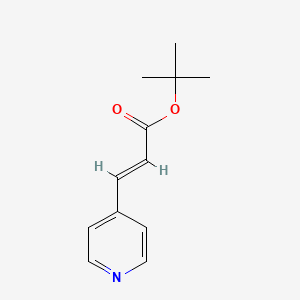
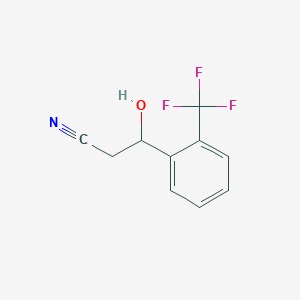
![rac-N-[(1R,2R)-2-methylcyclopropyl]benzamide,trans](/img/structure/B13558065.png)
